Schisanlignone C

Natural Product Chemistry Lignan Biosynthesis Structure Elucidation

Researchers requiring a specific dibenzocyclooctadiene lignan for reproducible SAR studies face a critical sourcing challenge: minor R-group substitutions dramatically alter potency (e.g., schisandrin C vs. gomisin N show 5-fold differences in immunomodulation). Schisanlignone C (R = R1 = Me) eliminates this ambiguity. - Provides >98% purity verified by HPLC, ensuring experimental consistency for LPS-induced NO inhibition assays. - Distinguished from co-isolated Schisanlignone D by its unique methylation pattern, enabling precise structure-activity probing. - Sourced directly from validated Schisandra species, with guaranteed in-stock availability for immediate B2B shipment.

Molecular Formula C23H26O7
Molecular Weight 414.454
CAS No. 144606-83-7
Cat. No. B2717907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisanlignone C
CAS144606-83-7
Molecular FormulaC23H26O7
Molecular Weight414.454
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3
InChIInChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3
InChIKeyIGSKKMAOJMXOII-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Schisanlignone C Sourcing and Structure


Schisanlignone C (CAS 144606-83-7), also known as 五脂酮C, is a dibenzocyclooctadiene lignan isolated from several species within the Schisandra genus, including Schisandra viridis, Schisandra henryi, and Kadsura japonica [1]. First characterized in 1992, its structure was established through rigorous spectral analysis and chemical correlation, confirming its identity as a distinct, high-purity (>98%) natural product available for research use [2]. This compound is part of a larger family of bioactive Schisandra lignans, which are known for their diverse pharmacological activities [3].

1 Natural dibenzocyclooctadiene lignan isolated from Schisandra spp.
2 Research-grade purity confirmed by HPLC, NMR, and MS
3 Supports analytical benchmarking and structure–activity relationship (SAR) studies

Schisanlignone C Non-Interchangeability with Other Lignans


The assumption that one Schisandra lignan can substitute for another is a critical oversight in procurement. The class of dibenzocyclooctadiene lignans demonstrates profound structure-activity relationships (SAR). Minor changes to the substitution pattern on the cyclooctadiene ring, particularly at the R and R1 positions that define Schisanlignone C (I, R = R1 = Me) versus its analog Schisanlignone D (I, RR1 = CH2), are known to dramatically alter biological potency and target selectivity [1]. For instance, in comparative studies, the structurally related schisandrin C and gomisin N display IC50 values for anti-inflammatory activity that vary by nearly 2-fold (8.5 vs 15.8 µM), while their potency for immunomodulation differs by more than 5-fold (7.54 vs 1.33 µM) [2]. Therefore, selecting a specific lignan like Schisanlignone C is not a generic choice but a precise molecular decision that dictates the outcome and reproducibility of scientific experiments.

Structure Methyl substitution pattern (R = R1 = Me) defines Schisanlignone C; co‑isolated analogs with methylenedioxy groups may exhibit different target engagement.
Activity Reported anti‑inflammatory and immunomodulatory potency of related lignans can vary more than 5‑fold; class‑level SAR cannot be directly extrapolated.
Reproducibility Substituting a generic Schisandra lignan may shift assay response and compromise endpoint reproducibility; compound‑specific validation is required.

Schisanlignone C Quantitative Differentiation


Methyl Substitution Pattern

Schisanlignone C (I, R = R1 = Me) is structurally distinguished from its closest congener, Schisanlignone D (I, RR1 = CH2), by its specific methylation pattern on the cyclooctadiene ring [1]. While both were co-isolated, their distinct substitution patterns (dimethyl vs. methylenedioxy) are fundamental to their chemical identity and are the primary basis for their non-interchangeability in research applications [1]. This structural difference forms the basis for class-level inferences about differing biological activities [1].

Methyl Substitution
Class‑level inference
R = R1 = Me (Schisanlignone C) vs. RR1 = CH2 (Schisanlignone D)
Establishes unique molecular identity; prerequisite for biological differentiation.
Structure confirmed by spectral analysis; direct activity data not available.
Natural Product Chemistry Lignan Biosynthesis Structure Elucidation

Anti-inflammatory Activity vs. Schisandrin C & Gomisin N

Direct quantitative activity data for Schisanlignone C is not available in the peer-reviewed literature. However, data from closely related lignans establishes a functional benchmark. In a 2023 study on Schisandra sphenanthera, the analog schisandrin C inhibited nitric oxide (NO) production in LPS-induced RAW 264.7 cells with an IC50 of 8.5 ± 0.5 µM, demonstrating superior potency compared to gomisin N (IC50 15.8 ± 2.1 µM), gomisin D (IC50 25.0 ± 1.6 µM), and gomisin C (IC50 24.8 ± 2.0 µM) [1]. These findings underscore the variable anti-inflammatory potential within this lignan class and provide a comparative framework for evaluating Schisanlignone C in similar assays [1].

Anti‑inflammatory benchmark
Cross‑study comparable
Schisandrin C IC50 8.5 µM
Gomisin N IC50 15.8 µM
Reported benchmark for NO inhibition in LPS‑stimulated RAW 264.7 cells.
Supports assay design for Schisanlignone C; direct data not available.
Inflammation Immunology Pharmacognosy

NFAT Transcription Inhibition

In the absence of direct data for Schisanlignone C, class-level data provides critical context. A 2003 study on Schisandra chinensis lignans evaluated their ability to inhibit NFAT (Nuclear Factor of Activated T-cells) transcription, a key pathway in immune response. The structurally related compounds exhibited a wide potency range, with gomisin N and schisandrol A (IC50 ~1.33 µM) being more than 5-fold more potent than schisandrin C (IC50 7.54 ± 0.22 µM) . This dramatic variance reinforces that even minor structural modifications lead to significant differences in biological activity, making direct characterization of Schisanlignone C essential .

NFAT inhibition
Class‑level inference
Gomisin N IC50 1.33 µM
Schisandrin C IC50 7.54 µM
>5‑fold potency difference between closely related lignans reinforces need for direct characterization.
Data to verify; sources not provided. Interpret as comparator context only.
Immunosuppression T-cell Activation Autoimmune Research

Anticancer Cytotoxicity vs. Schisandrin C

Direct cytotoxicity data for Schisanlignone C is not publicly available. However, the related lignan schisandrin C serves as a valuable class-level benchmark. A 2008 study demonstrated its differential cytotoxicity across human cancer cell lines, with the highest sensitivity observed in hepatocellular carcinoma (Bel-7402) cells (IC50 = 81.58 ± 1.06 µM), followed by breast cancer (Bcap37) cells (IC50 = 136.97 ± 1.53 µM) [1]. This data confirms that even within the same lignan subclass, anti-proliferative effects can be cell-line specific [1]. This provides a relevant experimental framework and potency baseline for future investigations of Schisanlignone C [1].

Cytotoxicity benchmark
Class‑level inference
Schisandrin C IC50 81.6 µM (Bel‑7402)
IC50 137.0 µM (Bcap37)
Illustrates cell‑line‑dependent response of a structurally related lignan.
MTT assay, 48 h; supports comparative oncology study design.
Oncology Cytotoxicity Natural Product Drug Discovery

Schisanlignone C Research Applications


Structural Benchmarking

Schisanlignone C serves as an ideal reference standard for analytical chemistry and metabolomics studies focused on Schisandra species. Its well-defined structure (I, R = R1 = Me), confirmed by spectral analysis, allows for its use as a marker compound in HPLC or LC-MS experiments aimed at chemotaxonomic classification or quality control of herbal preparations [1].

SAR Studies of Dibenzocyclooctadiene Lignans

Due to its specific methyl substitution pattern, which differentiates it from its co-isolated analog Schisanlignone D, Schisanlignone C is a critical tool for SAR investigations. Researchers can use this compound to systematically probe how minor modifications at the R and R1 positions on the cyclooctadiene core affect biological activity, providing insights unattainable with other lignans [1].

Anti-inflammatory Assay Development

While no direct data exists for Schisanlignone C, the well-defined assay conditions for its analogs provide a clear path forward. Using schisandrin C and gomisin N as positive controls, researchers can quantitatively evaluate the inhibitory effect of Schisanlignone C on LPS-induced NO production in RAW 264.7 macrophages, with an expected potency benchmark in the micromolar range [2].

Application
Selection Property
Validation Focus
Analytical reference standard
Defined methylation pattern and spectral identity
HPLC/LC‑MS marker consistency and chemotaxonomic profiling
SAR probe for dibenzocyclooctadiene lignans
Unique R/R1 dimethyl substitution vs. methylenedioxy analogs
Systematic biological activity comparison with co‑isolated lignans
Anti‑inflammatory assay development
Reported class‑level NO inhibition benchmarks
Comparative evaluation against published lignan controls in RAW 264.7 model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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